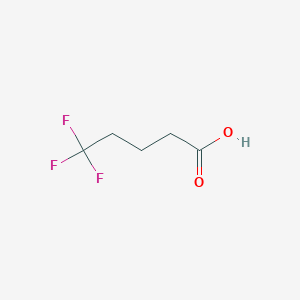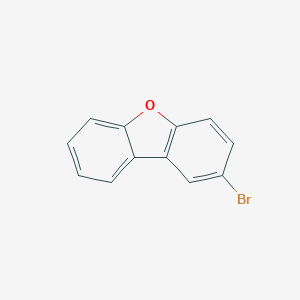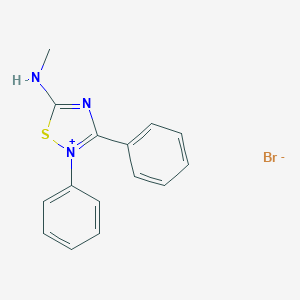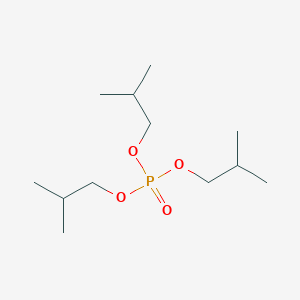
5,5,5-trifluoropentanoic Acid
Overview
Description
5,5,5-trifluoropentanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7F3O2 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications : Trifluoromethanesulfonic acid, a related compound, is notably used in electrophilic aromatic substitution reactions and in forming carbon-carbon and carbon-heteroatom bonds, highlighting its utility in organic synthesis (Kazakova & Vasilyev, 2017).
Pharmaceutical and Material Science Applications : A study on 2,4,5-trifluorobenzoic acid, another related compound, reveals its synthesis via a microflow process, indicating high yield and purity applications in pharmaceutical and material science (Deng et al., 2015).
Biomedical Applications : The synthesis of enantiomerically pure fluorinated amino acids, including variants of trifluoropentanoic acid, expands their potential as building blocks for new drugs and innovative biomaterials (Biava & Budisa, 2013).
Catalysis in Organic and Organometallic Chemistry : Tris(pentafluorophenyl)borane, another related compound, serves as a versatile boron Lewis acid with applications including hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).
Lewis Acid Catalysis : Scandium trifluoromethanesulfonate, a related compound, is a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara et al., 1996).
Peptide Stability Enhancement : The incorporation of diastereoisomers of trifluoroleucine, related to trifluoropentanoic acid, into peptides results in increased stability and enhanced thermal stability for heterodimers (Montclare et al., 2009).
Synthetic Pathways in Chemistry : A study on the synthesis of 5,5,5-trifluoro-DL-isoleucine and 5,5,5-trifluoro-DL- alloisoleucine, derivatives of trifluoropentanoic acid, presents an efficient method involving bromination and amination (Muller, 1987).
Enzyme Binding Studies : The study of 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid's complex with carboxypeptidase A using nuclear magnetic resonance spectroscopy provides insights into enzyme binding mechanisms (Teater et al., 1988).
Safety and Hazards
5,5,5-Trifluoropentanoic acid poses certain hazards. It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It can cause eye irritation and may be harmful if swallowed . It may also pose a slight fire hazard when exposed to heat or flame . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
5,5,5-Trifluoropentanoic Acid is primarily used in the fluorination of mammalian cell surfaces
Mode of Action
It is known to be involved in thefluorination of mammalian cell surfaces . This suggests that it may interact with cell surface proteins or lipids, introducing fluorine atoms that could potentially alter their properties and functions.
Biochemical Pathways
This compound is used in the sialic acid biosynthetic pathway . Sialic acids are a family of nine-carbon sugars that are commonly found at the outermost end of glycan chains on the cell surface. They play crucial roles in various biological processes, including cell-cell interactions, immunity, and pathogenesis.
Biochemical Analysis
Biochemical Properties
5,5,5-Trifluoropentanoic Acid has been found to interact with acyl-CoA synthetase (ACS) from the soil bacterium Gordonia sp. strain NB4-1Y . This enzyme catalyzes the formation of CoA adducts of this compound . The nature of these interactions involves a decrease in kcat between nonfluorinated carboxylates and their fluorinated analogues .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ACS. ACS catalyzes the formation of CoA adducts of this compound, which is a crucial step in the metabolism of this compound .
Metabolic Pathways
This compound is involved in the sialic acid biosynthetic pathway. It interacts with ACS, which catalyzes the formation of CoA adducts of this compound . This is a crucial step in the metabolism of this compound.
Properties
IUPAC Name |
5,5,5-trifluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXKRNFAABHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382088 | |
| Record name | 5,5,5-trifluoropentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-62-5 | |
| Record name | 5,5,5-trifluoropentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing 5,5,5-trifluoropentanoic acid?
A: this compound is a valuable building block in organic synthesis, particularly for creating fluorinated analogues of biologically active compounds. Introducing fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to its use in developing enzyme inhibitors, particularly for hydrolytic enzymes like acetylcholinesterase and pepsin. []
Q2: What are the common synthetic routes for producing this compound?
A: Several methods have been explored for synthesizing this compound. One approach involves using methallyl cyanide, methyl trifluoroethyl ketone, or trifluoropentanol as starting materials. [] Another method utilizes a dynamic kinetic resolution of racemic 2-amino-5,5,5-trifluoropentanoic acid to obtain the desired enantiomer. []
Q3: How does this compound interact with enzymes?
A: this compound, specifically its derivative 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid, acts as an inhibitor of carboxypeptidase A, a zinc metalloprotease. [, ] The fluorine atoms in the molecule contribute to its inhibitory activity. It's believed that the fluorinated ketone moiety forms a stable hemiacetal with the active site serine residue of the enzyme, thus blocking its activity. []
Q4: Are there any environmental concerns regarding this compound?
A: While specific information on the environmental impact of this compound is limited, its structural similarity to other short-chain fluorinated carboxylates raises concerns. Research suggests that microorganisms can activate these compounds by forming CoA adducts, potentially as part of their degradation pathways. [] This highlights the need to investigate the environmental fate and potential bioaccumulation of this compound.
Q5: What are the future directions for research on this compound?
A5: Further research should focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)










